2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the indole ring and a 4-methoxyphenyl group attached to the acetamide moiety
Preparation Methods
The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 4-chlorobenzyl halide.
Acetamide Formation: The acetamide moiety can be formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Attachment of the 4-Methoxyphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the 4-chlorobenzyl or 4-methoxyphenyl groups.
Hydrolysis: Hydrolysis of the acetamide moiety can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may influence its chemical reactivity and biological activity.
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-methylphenyl)acetamide: The presence of a methyl group instead of a methoxy group may affect the compound’s solubility and interaction with molecular targets.
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide: The nitro group may introduce different electronic effects, altering the compound’s chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-29-21-12-10-20(11-13-21)26-24(28)14-18-16-27(23-5-3-2-4-22(18)23)15-17-6-8-19(25)9-7-17/h2-13,16H,14-15H2,1H3,(H,26,28) |
InChI Key |
SWCFLTADVKMTPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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